molecular formula C20H15ClN4O4S B2923767 4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone CAS No. 691868-58-3

4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone

Cat. No.: B2923767
CAS No.: 691868-58-3
M. Wt: 442.87
InChI Key: RNLJUFGJLNMXJO-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone is a structurally complex small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 2. The 7-position of the core is linked to a 2-nitrobenzyl sulfone moiety, which is further attached to a 4-chlorophenyl group. This compound’s design integrates electron-withdrawing groups (nitro and sulfone) and a halogenated aromatic system, which may enhance its stability and modulate intermolecular interactions.

Properties

IUPAC Name

7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c1-13-10-20-22-9-8-18(24(20)23-13)14-2-7-19(25(26)27)15(11-14)12-30(28,29)17-5-3-16(21)4-6-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLJUFGJLNMXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It can be inferred from related compounds that it may act as an orthosteric agonist. This means it binds to the same site as the endogenous ligand and mimics its effect, leading to changes in cellular activity.

Biochemical Pathways

Given its potential interaction with 5ht2 receptors, it may influence serotonin signaling pathways. These pathways are involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.

Result of Action

Related compounds have been shown to have significant effects on rat brain concentration response curves, suggesting that this compound may also influence neuronal activity.

Biological Activity

4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone (CAS No. 691868-58-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H15ClN4O4S
  • Molecular Weight : 442.88 g/mol
  • Density : Approximately 1.50 g/cm³ (predicted)
  • pKa : -0.19 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antibacterial, and anticancer agent.

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation.
  • Induction of apoptosis.
  • Targeting specific kinases involved in tumor growth and survival.

A study highlighted the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, showing that modifications at the phenyl and sulfone groups can enhance anticancer efficacy .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been noted in studies examining its effects on microglial activation in neuroinflammation models. It has been shown to inhibit nitric oxide (NO) production in LPS-stimulated microglial cells, indicating a protective effect against neuroinflammatory processes .

3. Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. For instance:

  • Several pyrazole derivatives have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • The sulfonyl moiety is particularly noted for its role in enhancing antibacterial activity .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the anticancer properties of pyrazolo[1,5-a]pyrimidines; found significant inhibition of cancer cell lines .
Study 2 Explored anti-inflammatory effects; showed reduced NO production in microglial cells .
Study 3 Evaluated antibacterial activity; reported moderate effectiveness against several bacterial strains .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variability in biological and physicochemical properties depending on substituents. Key comparisons include:

Compound Name / ID Substituents (Positions) Molecular Weight Notable Features Biological Activity (IC₅₀ or Inhibition)
Target Compound 2-methyl (pyrimidine); 4-ClPh-sulfone (7) Not reported Nitrobenzyl sulfone enhances electron-withdrawing effects; potential stability Not explicitly reported
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)... (10d) 4-ClPh (pyrimidine); triazole-linked glycosyl 657.17 Glycosylation improves solubility; triazole linker enhances rigidity Anticancer: IC₅₀ = 15.3 µM (MCF-7 cells)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Cl₂Ph; 4-FPh; CF₃ (7) Not reported Halogenated aryl groups and CF₃ improve lipophilicity and metabolic resistance Antimetabolite activity (purine analogues)
3-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}butan-2-one (STK954387) tert-butyl; 4-ClPh; sulfanyl (7) 401.96 Sulfanyl group increases reactivity; tert-butyl enhances steric bulk Not reported (physical state: dry powder)

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s nitro and sulfone groups contrast with sulfanyl (STK954387) or trifluoromethyl (CF₃, ) substituents.
  • Halogenation : The 4-chlorophenyl group is shared with compound 10d and STK954387, suggesting a role in enhancing binding affinity via hydrophobic or halogen-bonding interactions .
  • Biological Activity : Glycosylated analogs (e.g., 10d) demonstrate potent anticancer activity (IC₅₀ = 15.3 µM), likely due to improved cellular uptake via carbohydrate transporters .
Computational and Structural Analysis
  • SHELX Refinement : Structural analogs (e.g., ) rely on SHELX for crystallographic refinement, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships .

Q & A

Basic: What synthetic routes are effective for introducing the sulfone group in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The sulfone group is typically introduced via oxidation of a sulfide precursor using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in dichloromethane or acetic acid. For example, benzyl sulfides can be oxidized to sulfones under controlled conditions (0–5°C, 12–24 hours). The reaction progress is monitored via TLC, and purity is confirmed by HPLC. Structural validation is performed using ¹H/¹³C NMR and HRMS, with final confirmation via single-crystal X-ray diffraction (SCXRD) .

Basic: How is SCXRD utilized to resolve the crystal structure of this compound?

Methodological Answer:
SCXRD analysis involves data collection at 100–298 K using a diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å). Structure solution is performed via direct methods using SHELXT , followed by refinement with SHELXL . Key validation metrics include:

  • R factor : <0.05 for high-quality data.
  • Data-to-parameter ratio : >15:1 to ensure refinement reliability.
  • Thermal displacement parameters (Ueq) : Check for anisotropic displacement in sulfone and nitro groups .

Advanced: How to resolve contradictions between NMR data and crystallographic bond lengths?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-temperature (VT) NMR : Identify temperature-dependent signal splitting.
  • Hirshfeld surface analysis : Compare intermolecular interactions in crystal packing vs. solution state.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate experimental and theoretical bond lengths .

Advanced: What reaction conditions optimize the nitration of the benzyl sulfone moiety?

Methodological Answer:
Nitration is achieved using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 2–4 hours. Critical considerations:

  • Steric hindrance : The 4-chlorophenyl group may slow nitration; use excess HNO₃.
  • Regioselectivity : Para-substitution is favored due to the electron-withdrawing sulfone group.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfone/nitro groups (δ 4.5–5.5 ppm for benzyl CH₂).
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <2 ppm error).
  • IR : Validate sulfone (S=O stretch at 1300–1150 cm⁻¹) and nitro (N=O stretch at 1520–1350 cm⁻¹) groups .

Advanced: How to model crystallographic disorder in the nitrobenzyl group during refinement?

Methodological Answer:
In SHELXL:

  • Use PART and SUMP commands to split disordered atoms.
  • Apply SIMU and DELU restraints to maintain reasonable geometry.
  • Validate with OMIT maps to exclude model bias. For severe cases, refine twin components using TWIN and BASF commands .

Basic: What biological activities are reported for pyrazolo[1,5-a]pyrimidine sulfones?

Methodological Answer:
These derivatives exhibit:

  • Kinase inhibition : Targeting VEGFR2 or KDR via hydrophobic interactions with the 4-chlorophenyl group.
  • Antimicrobial activity : Enhanced by electron-withdrawing nitro/sulfone groups.
  • CNS modulation : Binding to benzodiazepine receptors due to structural mimicry of purines .

Advanced: How to design accelerated stability studies under varying pH conditions?

Methodological Answer:

  • Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4, 10.0) and incubate at 40°C/75% RH.
  • Sample at intervals (0, 1, 3, 6 months) and analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Use Arrhenius kinetics to extrapolate shelf-life at 25°C .

Advanced: What computational approaches predict nucleophilic attack on the sulfone group?

Methodological Answer:

  • Electrostatic potential maps (ESP) : Generated via DFT (B3LYP/6-31G*) to identify electrophilic sites.
  • MD simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO to model solvation effects.
  • Kinetic isotope effects (KIE) : Compare H/D substitution rates experimentally to validate computational models .

Basic: How to assign overlapping aromatic signals in ¹H NMR?

Methodological Answer:

  • Use COSY/NOESY to correlate neighboring protons.
  • DEPT-135 and HSQC distinguish CH/CH₂/CH₃ groups.
  • Switch solvents (e.g., CDCl₃ to DMSO-d₆) to shift/resolve peaks. Example: Pyrazolo[1,5-a]pyrimidine protons show distinct splitting in DMSO .

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